DS-7423
Description
Significance of PI3K/mTOR Signaling Pathways in Biological Systems
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a highly conserved intracellular pathway that plays a fundamental role in regulating various cellular processes, including cell growth, proliferation, survival, metabolism, motility, adhesion, and differentiation mdpi.comnih.govwikipedia.orgmdpi.comresearchgate.netmdpi.com. This intricate network is essential for maintaining cellular homeostasis in response to a wide range of internal and external stimuli nih.gov. However, dysregulation of the PI3K/AKT/mTOR pathway is frequently observed in numerous human diseases, particularly in the initiation and progression of various cancers, making it a significant focus in molecular research nih.govwikipedia.orgmdpi.comresearchgate.netmdpi.combohrium.comnih.gov. Aberrant activation of this pathway is a common oncogenic event across many human cancers bohrium.com.
Rationale for Dual PI3K/mTOR Inhibition as a Research Strategy
The PI3K/AKT/mTOR pathway is a primary driver of cell growth, proliferation, survival, and chemoresistance in cancer cells, thus representing an attractive target for the development of anti-cancer drugs mdpi.combohrium.comnih.gov. Single-agent inhibitors targeting either PI3K or mTOR have shown promise, but often face challenges such as feedback activation loops that can limit their efficacy mdpi.comnih.govnih.gov. For instance, mTOR inhibitors can lead to feedback activation of PI3K/Akt and MEK/ERK pathways, potentially compromising their anti-tumor activity nih.gov.
Dual inhibition of both PI3K and mTOR offers a strategy to overcome these limitations by simultaneously targeting two crucial points within the same pathway, which can lead to higher efficacy and mitigate the risk of drug resistance that might arise from targeting a single isoform mdpi.comnih.gov. Preclinical data suggest that dual PI3K/mTOR inhibitors exhibit improved anti-tumor activity compared to agents that target individual PI3K isoforms, all PI3K isoforms, or mTOR alone mdpi.comnih.gov. These dual inhibitors are designed to block feedback loops that could lead to the hyperactivation of different branches of the pathway aacrjournals.orgresearchgate.net.
Overview of DS-7423 as a Preclinical Dual PI3K/mTOR Inhibitor
This compound is a novel, orally bioavailable, small-molecule compound developed by Daiichi Sankyo Co., Ltd., that functions as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) aacrjournals.orgmedchemexpress.comnih.govplos.orgpatsnap.cominvivochem.comguidetopharmacology.org. It has demonstrated potent inhibitory activity against PI3Kα with an IC50 value of 15.6 nM, and against mTOR with an IC50 value of 34.9 nM medchemexpress.complos.orginvivochem.comtargetmol.comglpbio.com. This compound also inhibits other isoforms of Class I PI3K, albeit with less potency: PI3Kγ (249 nM), PI3Kδ (262 nM), and PI3Kβ (1,143 nM) medchemexpress.comnih.govplos.orginvivochem.comtargetmol.comglpbio.com.
The compound has shown anti-tumor activity in various preclinical models medchemexpress.comnih.govplos.orginvivochem.comtargetmol.comglpbio.com. Notably, preclinical studies have indicated that this compound can cross the blood-brain barrier (BBB), leading to the suppression of PI3K pathway biomarkers in the brain, which is a significant advantage for treating central nervous system malignancies nih.govnih.gov.
Table 1: Inhibitory Concentrations (IC50) of this compound against PI3K Isoforms and mTOR
| Target | IC50 (nM) medchemexpress.comnih.govplos.orginvivochem.comtargetmol.comglpbio.com |
| PI3Kα | 15.6 |
| mTOR | 34.9 |
| PI3Kγ | 249 |
| PI3Kδ | 262 |
| PI3Kβ | 1143 |
Scope of Academic Research on this compound
Academic research on this compound has extensively explored its preclinical potential in various cancer models. It has been evaluated in both in vitro and in vivo studies, demonstrating its efficacy in inhibiting PI3K/mTOR signaling aacrjournals.orgnih.govplos.orgnih.gov.
Key areas of investigation include:
Ovarian Clear Cell Adenocarcinoma (OCCA): this compound exhibited anti-proliferative effects and induced apoptosis in a panel of OCCA cell lines, showing sensitivity regardless of PIK3CA mutations plos.orgtargetmol.com. It increased TP53 expression, the level of p-TP53 on Ser-46, and induced apoptosis-related TP53 target genes (TP53AIP1 and PUMA) in OCCA cells medchemexpress.complos.orgtargetmol.comglpbio.com.
Glioblastoma (GBM): this compound inhibited the growth of glioma tumor cell lines and glioma-initiating cell (GIC) lines at mean 50% inhibitory concentration values of less than 250 nmol/L nih.govnih.gov. Its efficacy and survival benefit were observed in orthotopic models of GBM, and it demonstrated the ability to suppress PI3K signaling components like pAKT, pS6, and p4EBP1 in a dose- and time-dependent manner nih.gov. Response to this compound treatment was preferentially observed in PIK3CA-mutant and PTEN-altered cell lines nih.govnih.gov.
Prostate Cancer: In prostate cancer models, this compound inhibited the activation of AKT and increased the expression of HER3 in LNCaP, PC3, and Shmac5 cells aacrjournals.org. Research also investigated resistance mechanisms in PTEN wild-type prostate cancer cells, where this compound treatment led to the upregulation of PSMA, mGluR1, and HER2 aacrjournals.orgpatsnap.comaacrjournals.orgkcl.ac.ukkcl.ac.uk. Concomitant targeting of PI3K/mTOR with HER2 or mGluR1 inhibitors resulted in decreased cell survival and tumor growth in xenograft studies, suggesting potential combination therapies aacrjournals.orgpatsnap.comaacrjournals.orgkcl.ac.ukkcl.ac.uk.
This compound has progressed to Phase I clinical trials for advanced solid tumors, indicating its potential translation from preclinical research to clinical development researchgate.netnih.govplos.orgpatsnap.comascopubs.org.
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DS7423; DS 7423; DS-7423 |
Origin of Product |
United States |
Molecular and Cellular Mechanism of Action of Ds 7423
Characterization of Target Kinase Inhibition Profile
DS-7423 exhibits a well-defined kinase inhibition profile, demonstrating varying potencies across different PI3K isoforms and effectively targeting both mTOR complexes.
This compound inhibits all Class I PI3K isoforms, showing the highest potency against PI3Kα plos.orgmedchemexpress.comresearchgate.netnih.govnih.govresearchgate.net. Specifically, its inhibitory concentrations (IC50 values) for PI3Kα are reported at 15.6 nM or 17 nM plos.orgmedchemexpress.comresearchgate.netnih.govnih.govresearchgate.net. While still inhibiting other isoforms, its potency decreases for PI3Kγ (IC50 = 249 nM), PI3Kδ (IC50 = 262 nM), and PI3Kβ (IC50 = 1,143 nM) plos.orgmedchemexpress.comresearchgate.netnih.govnih.govresearchgate.net. This indicates a preferential, yet not exclusive, inhibition of PI3Kα among the Class I isoforms nih.gov.
Table 1: Inhibition Profile of this compound against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 15.6 - 17 |
| PI3Kγ | 249 |
| PI3Kδ | 262 |
| PI3Kβ | 1,143 |
In addition to PI3K, this compound potently inhibits mTOR, with an IC50 value of 34.9 nM plos.orgmedchemexpress.comresearchgate.netnih.govglpbio.comresearchgate.net. It acts as a dual inhibitor of both mTORC1 and mTORC2, which is critical as mTORC1 and mTORC2 regulate distinct cellular processes, and dual inhibition can overcome feedback loops often observed with single-target mTORC1 inhibitors plos.orgresearchgate.netnih.govaacrjournals.orgmdpi.commdpi.com. The compound is believed to bind to the ATP binding cleft of these enzymes, thereby inhibiting their catalytic activity nih.gov.
Table 2: Inhibition Profile of this compound against mTOR
| Target | IC50 (nM) |
| mTOR | 34.9 |
Preclinical evaluations have assessed the kinase selectivity of this compound. In a broad panel of 227 kinases, this compound did not show relevant activity (IC50 < 200 nM) against most, indicating a relatively selective profile plos.orgnih.gov. However, it did exhibit inhibitory activity against Mixed Lineage Kinase 1 (MLK1) and Never-In-Mitosis Gene A (NIMA)-related kinase 2 (NEK2) plos.orgnih.govnih.gov. This suggests that while primarily targeting PI3K and mTOR, this compound may have limited off-target engagement with these two kinases nih.gov.
Table 3: Kinase Selectivity of this compound
| Kinase Panel Size | Relevant Activity (IC50 < 200 nM) | Off-Target Kinases with Inhibition |
| 227 | Not observed in most | MLK1, NEK2 |
Inhibition of Mammalian Target of Rapamycin (B549165) (mTOR) Complexes (mTORC1/2)
Elucidation of Downstream Signaling Pathway Modulation
The inhibition of PI3K and mTOR by this compound leads to significant modulation of key downstream signaling components within the PI3K-AKT-mTOR axis, impacting cellular processes such as proliferation and apoptosis plos.orgnih.govaacrjournals.orgnih.gov.
This compound effectively suppresses the phosphorylation of critical effector proteins downstream of the PI3K/mTOR pathway. It has been shown to reduce the phosphorylation of AKT at both Thr308 and Ser473 residues, typically at concentrations ranging from 39 nM to 156 nM and higher plos.orgresearchgate.netnih.gov. Similarly, the phosphorylation of S6 Ribosomal Protein (at Ser235/236 and Ser240/244) is suppressed by this compound within comparable dose ranges plos.orgresearchgate.netnih.gov. Furthermore, this compound inhibits the phosphorylation of 4EBP1 in a dose- and time-dependent manner nih.govoncotarget.com. These effects have been consistently observed in various cancer cell lines, including ovarian clear cell adenocarcinoma (OCCA) and glioma cells plos.orgresearchgate.netnih.govnih.govaacrjournals.orgoncotarget.com.
Table 4: Impact of this compound on Key Effector Protein Phosphorylation
| Effector Protein | Phosphorylation Site | Effective Dose Range (nM) | Observed Effect |
| AKT | Thr308, Ser473 | 39 - 156+ | Suppressed |
| S6 Ribosomal Protein | Ser235/236, Ser240/244 | 39 - 156+ | Suppressed |
| 4EBP1 | Not specified | Dose- and time-dependent | Inhibited |
Beyond direct effectors, this compound modulates other crucial components of the PI3K-AKT-mTOR pathway. It suppresses the phosphorylation levels of proteins in the AKT pathway, including FOXO1/3a and MDM2 plos.orgresearchgate.netnih.govaacrjournals.orgresearchgate.net. Specifically, a dose-dependent reduction in phosphorylated MDM2 levels has been observed researchgate.net. Inversely, this compound leads to an increase in TP53 levels and its phosphorylation at Ser46 plos.orgresearchgate.netnih.govaacrjournals.org. This activation of TP53 is associated with the induction of pro-apoptotic genes, such as p53AIP1 and PUMA, at concentrations of 39 nM or higher plos.orgnih.govaacrjournals.org.
In studies involving PTEN wild-type prostate cancer cells, this compound treatment resulted in the upregulation of PSMA, mGluR1, and HER2 aacrjournals.orgpatsnap.comnih.gov. Conversely, in PTEN-mutant LNCaP cells, an upregulation of androgen receptor and HER3 was noted aacrjournals.orgnih.gov. These findings suggest the existence of potential feedback mechanisms or compensatory pathways that may be activated in response to PI3K/mTOR inhibition by this compound aacrjournals.orgpatsnap.com.
Table 5: Modulation of Upstream and Downstream PI3K-AKT-mTOR Axis Components by this compound
| Component | Observed Effect |
| FOXO1/3a | Phosphorylation suppressed plos.orgresearchgate.netnih.govaacrjournals.orgresearchgate.net |
| MDM2 | Phosphorylation suppressed (dose-dependent reduction) plos.orgresearchgate.netnih.govaacrjournals.orgresearchgate.net |
| TP53 | Increased levels and phosphorylation at Ser46 plos.orgresearchgate.netnih.govaacrjournals.org |
| p53AIP1 | Induced expression (at ≥ 39 nM) plos.orgnih.govaacrjournals.org |
| PUMA | Induced expression (at ≥ 39 nM) plos.orgnih.govaacrjournals.org |
| PSMA | Upregulated in PTEN wild-type prostate cancer cells aacrjournals.orgpatsnap.comnih.gov |
| mGluR1 | Upregulated in PTEN wild-type prostate cancer cells aacrjournals.orgpatsnap.comnih.gov |
| HER2 | Upregulated in PTEN wild-type prostate cancer cells aacrjournals.orgpatsnap.comnih.gov |
| HER3 | Upregulated in PTEN-mutant LNCaP cells aacrjournals.orgnih.gov |
| Androgen Receptor | Upregulated in PTEN-mutant LNCaP cells aacrjournals.orgnih.gov |
Analysis of Cellular Phenotypic Responses In Vitro
Cell Proliferation and Viability Assessments
This compound has demonstrated significant anti-proliferative effects across various cancer cell lines. In a panel of nine OCCA cell lines, exposure to 156 nM this compound inhibited cell growth by 70%–97% nih.govresearchgate.net. The IC₅₀ values for cell proliferation in these OCCA cell lines ranged from 20 nM to 75 nM, regardless of the mutational status of PIK3CA nih.govplos.orgniph.go.jpresearchgate.net. Comparative studies showed that this compound suppressed cell proliferation more robustly than rapamycin, an mTORC1 inhibitor, particularly at higher doses nih.govniph.go.jpresearchgate.netplos.org. In some OCCA cell lines, rapamycin did not achieve an IC₅₀ even at concentrations up to 2,560 nM, highlighting the superior anti-proliferative effect of the dual PI3K/mTOR inhibition by this compound nih.govresearchgate.net.
Beyond OCCA, this compound has also shown efficacy in glioblastoma (GBM) and glioma-initiating cell (GIC) lines. In these models, this compound inhibited cell growth with mean IC₅₀ values of less than 250 nM nih.govaacrjournals.org. Preferential inhibition of cell growth was observed in PI3KCA-mutant and PTEN-altered cell lines, suggesting that these genetic alterations may be associated with a more pronounced cellular response to this compound treatment nih.gov.
Table 2: Cell Proliferation IC₅₀ Values of this compound in OCCA Cell Lines
| Cell Line Type | IC₅₀ Range (nM) | Inhibition at 156 nM (%) | Source |
| OCCA Cell Lines | 20–75 | 70–97 | nih.govplos.orgniph.go.jpresearchgate.net |
Cell Cycle Progression Analysis (e.g., S-phase reduction, sub-G1 population increase)
Analysis of cell cycle progression using flow cytometry revealed that this compound significantly impacts the cell cycle in a dose-dependent manner nih.govplos.orgniph.go.jpplos.orgniph.go.jp. In OCCA cell lines, this compound blocked cell cycle progression into the S-phase, leading to a dose-dependent decrease in S-phase cell populations across all tested cell lines nih.govplos.orgniph.go.jpplos.orgniph.go.jp.
Furthermore, treatment with this compound resulted in an increase in the relative size of the sub-G1 cell population in six out of nine OCCA cell lines tested nih.govplos.orgniph.go.jpplos.orgniph.go.jp. The sub-G1 population is indicative of apoptotic cells archivesofmedicalscience.com. This increase in sub-G1 cells was observed in a dose-dependent manner, particularly in OVISE and OVMANA cells plos.orgplos.org.
Table 3: Impact of this compound on Cell Cycle Progression in OCCA Cell Lines
| Cell Cycle Phase | Effect of this compound Treatment | Observed In | Source |
| S-phase | Dose-dependent reduction | All OCCA cell lines tested | nih.govplos.orgniph.go.jpplos.orgniph.go.jp |
| Sub-G1 | Dose-dependent increase | 6 of 9 OCCA cell lines | nih.govplos.orgniph.go.jpplos.orgniph.go.jp |
Mechanisms of Apoptosis Induction (e.g., TP53-dependent pathways, PUMA, Cleaved PARP)
This compound induces apoptotic cell death, with its effectiveness often linked to the TP53 mutational status of the cells nih.govplos.orgniph.go.jpniph.go.jp. Apoptosis induction by this compound was observed to be more effective in OCCA cell lines without TP53 mutations compared to those with TP53 mutations nih.govplos.orgniph.go.jpniph.go.jp. This suggests that the apoptotic effect of this compound is, at least in part, dependent on TP53 activity nih.govniph.go.jp.
The mechanism involves the modulation of TP53 and its downstream targets. This compound increases the level of phosphorylated TP53 at Ser46 nih.govmedchemexpress.complos.orgniph.go.jp. This phosphorylation is a key event in TP53-dependent apoptosis and is associated with the induction of pro-apoptotic genes nih.govplos.orgniph.go.jpqiagen.commdpi.comthermofisher.com. Specifically, this compound induced the expression of p53AIP1 (p53-regulated apoptosis-inducing protein 1) and PUMA (p53-Upregulated Modulator of Apoptosis) at concentrations of 39 nM or higher nih.govplos.orgniph.go.jpmedchemexpress.complos.orgniph.go.jpthermofisher.com. PUMA is a BH3-only protein that promotes mitochondrial translocation and multimerization of BAX, leading to apoptosis thermofisher.com.
Furthermore, this compound treatment led to the induction of cleaved poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis nih.govplos.orgpatsnap.com. Cleaved PARP was observed within 2 hours of treatment in OVMANA cells without TP53 mutations, and its induction was dose-dependent, increasing with concentrations up to 2,500 nM nih.govplos.org. Experimental knockdown of TP53 levels using siRNAs was shown to rescue cells from this compound-induced apoptotic cell death, further confirming the TP53-dependent nature of the apoptosis nih.govplos.org. The phosphorylation of MDM2, a ubiquitin ligase for TP53, is inversely associated with p-TP53 at Ser46 nih.govplos.org. This compound reduced the level of p-MDM2 in a dose-dependent manner, contributing to increased TP53 levels and subsequent apoptosis researchgate.net.
Table 4: Apoptosis Induction by this compound
| Mechanism/Marker | Effect of this compound Treatment | Related Pathway/Gene | Source |
| TP53 Activation | Increased p-TP53 (Ser46) | TP53-dependent pathways | nih.govmedchemexpress.complos.orgniph.go.jp |
| Gene Induction | Upregulation of p53AIP1 and PUMA | TP53-mediated apoptosis | nih.govplos.orgniph.go.jpmedchemexpress.complos.orgniph.go.jpthermofisher.com |
| Protein Cleavage | Induction of Cleaved PARP | Apoptotic pathway | nih.govplos.orgpatsnap.com |
| TP53 Dependence | Apoptosis rescued by TP53 knockdown | TP53 function | nih.govplos.org |
Investigation of Autophagy Modulation in Cellular Models
Research has indicated that this compound can modulate autophagy. In studies involving glioblastoma (GBM) models, this compound was found to enhance temozolomide (B1682018) (TMZ)-induced autophagy in vitro nih.gov. This suggests a potential role for this compound in influencing cellular degradation processes, which can have implications for therapeutic strategies, particularly in combination therapies nih.gov.
Preclinical Evaluation of Ds 7423 in Disease Models
In Vitro Efficacy in Cell Line Panels
DS-7423 has been extensively evaluated for its anti-proliferative and growth inhibitory effects across a spectrum of cancer cell lines.
Anti-proliferative Effects in Ovarian Clear Cell Adenocarcinoma (OCCA) Cell Lines
This compound exhibits significant anti-tumor activity in ovarian clear cell adenocarcinoma (OCCA) cell lines. In a panel of nine OCCA cell lines, this compound demonstrated potent anti-proliferative effects, with IC50 values consistently below 75 nM across all tested lines, irrespective of their PIK3CA mutational status. wikipedia.orgmims.comresearchgate.net
The compound's efficacy in OCCA cell lines was more robust than that of rapamycin (B549165), an mTORC1 inhibitor, particularly at higher concentrations. researchgate.net Mechanistically, this compound treatment led to a dose-dependent decrease in S-phase cell populations across all OCCA cell lines, and an increase in sub-G1 cell populations in six of the nine lines, indicating cell cycle arrest and induction of apoptosis. wikipedia.orgmims.commrc.ac.uk Apoptosis induced by this compound was more pronounced in OCCA cell lines with wild-type TP53 compared to those with TP53 mutations. wikipedia.orgmims.commrc.ac.uk This effect was associated with increased TP53 levels and enhanced phosphorylation of TP53 at Ser46, leading to the induction of TP53-dependent apoptotic genes such as p53AIP1 and PUMA at concentrations of 39 nM and higher. wikipedia.orgmims.com Furthermore, this compound suppressed the phosphorylation levels of key proteins in the PI3K/AKT/mTOR pathway, including AKT (Thr308 and Ser473) and S6 (Ser235/236 and Ser240/244), at doses ranging from 39 nM to 156 nM and above. wikipedia.orgwikipedia.org
Table 1: this compound In Vitro Kinase Inhibition (IC50 Values)
| Kinase Target | IC50 (nM) |
| PI3Kα | 15.6 |
| mTOR | 34.9 |
| PI3Kγ | 249 |
| PI3Kδ | 262 |
| PI3Kβ | 1,143 |
| Source: wikipedia.orgmims.com |
Table 2: this compound Anti-proliferative Effects in OCCA Cell Lines
| Cell Line Panel | IC50 Range (nM) | Mutational Status |
| OCCA Cell Lines | <75 | Independent of PIK3CA mutational status wikipedia.orgmims.comresearchgate.net |
Growth Inhibition in Glioblastoma (GBM) Cell Lines and Glioma-Initiating Cells (GICs)
This compound, noted for its ability to cross the blood-brain barrier (BBB), has demonstrated preclinical potential in glioblastoma (GBM). mims.comguidetopharmacology.orgnih.gov In in vitro studies, this compound inhibited the growth of nine glioma cell lines and 22 glioma-initiating cell (GIC) lines, with mean 50% inhibitory concentration values of less than 250 nmol/L. mims.comguidetopharmacology.orgnih.govharvard.edu A preferential inhibition of cell growth was observed in cell lines harboring PIK3CA mutations and PTEN alterations, suggesting a targeted efficacy in these genetic backgrounds. mims.comguidetopharmacology.orgnih.govharvard.edu
This compound effectively suppressed the phosphorylation of critical PI3K signaling components, including pAKT, pS6, and p4EBP1, in glioma cell lines (e.g., U87, LN229) and GICs (e.g., GSC11) in a dose- and time-dependent manner. guidetopharmacology.org While effective, studies also reported that MSK1 was significantly upregulated following this compound treatment in tested cell lines, and overexpression of MSK1 was found to confer resistance to PI3K/mTOR inhibition. cenmed.comnih.gov
Table 3: this compound Growth Inhibition in Glioblastoma Cell Lines and GICs
| Cell Type | Mean IC50 (nM) | Preferential Response |
| Glioma Cell Lines and GICs (9 cell lines, 22 GIC lines) | <250 | PIK3CA-mutant and PTEN-altered cell lines mims.comguidetopharmacology.orgnih.govharvard.edu |
Activity in Prostate Cancer Cell Lines with Defined Genetic Backgrounds (e.g., PTEN wild-type, PTEN mutant)
In prostate cancer models, this compound demonstrated differential activity based on PTEN status. In PTEN wild-type prostate cancer cell lines, such as CWR22 and 22RV1, treatment with this compound led to the upregulation of proteins including prostate-specific membrane antigen (PSMA), metabotropic glutamate (B1630785) receptor 1 (mGluR1), and the tyrosine kinase receptor HER2. wikipedia.orgfishersci.cafishersci.canih.govciteab.com These proteins were found to engage in a positive feedback loop, enabling cells to overcome the PI3K/mTOR inhibition exerted by this compound. wikipedia.orgfishersci.cafishersci.canih.govciteab.com
Conversely, in PTEN mutant LNCaP cells, this compound treatment resulted in the upregulation of the androgen receptor (AR) and HER3. wikipedia.orgfishersci.canih.gov Research indicated that simultaneous inhibition of PI3K/mTOR alongside HER2 or mGluR1 significantly reduced cell survival in PTEN wild-type prostate cancer cells. wikipedia.orgfishersci.cafishersci.canih.govciteab.com The observed this compound-dependent increase in PSMA levels was partially reversed by co-treatment with HER2 inhibitors like lapatinib (B449) or VCC185369, highlighting the involvement of HER2 signaling in this resistance mechanism in PTEN wild-type cells. nih.gov
Table 4: Effect of this compound on Protein Expression in Prostate Cancer Cell Lines
| PTEN Status | Cell Lines | Upregulated Proteins upon this compound Treatment |
| Wild-type | CWR22, 22RV1 | PSMA, mGluR1, HER2 wikipedia.orgfishersci.cafishersci.canih.govciteab.com |
| Mutant | LNCaP | Androgen Receptor (AR), HER3 wikipedia.orgfishersci.canih.gov |
Broader Spectrum Preclinical Screening in Relevant Disease Models
This compound has been evaluated in broader preclinical screening efforts, demonstrating anti-tumor activity across various human cancer models. uni-freiburg.de It has been investigated in early-phase clinical trials (Phase I/II) for advanced solid tumors, including colorectal and endometrial cancers, as a dual PI3K/mTOR inhibitor. nih.govaacrjournals.orgciteab.com This suggests its potential applicability beyond the specific cancer types detailed above, leveraging its mechanism of blocking compensatory signaling pathways. aacrjournals.org
In Vivo Studies in Relevant Animal Models
Suppression of Tumor Growth in Murine Xenograft Models of OCCA
In in vivo studies, this compound demonstrated significant efficacy in suppressing tumor growth in murine xenograft models of OCCA. Oral daily administration of this compound resulted in a dose-dependent suppression of tumor growth in xenografts established from OCCA cell lines, specifically TOV-21G and RMG-1. wikipedia.orgmims.commrc.ac.uk
Treatment with this compound in these xenograft models led to a reduction in the phosphorylation levels of AKT (Thr308) and S6 (Ser240/244), consistent with its in vitro mechanism of action. researchgate.net Notably, the anti-tumor effect of this compound was observed to be less pronounced in ES-2 xenografts, which exhibited a lower basal level of p-Akt (Thr-308), suggesting that the efficacy may correlate with the basal activation status of the PI3K/AKT pathway. researchgate.net
Mechanisms of Adaptive Resistance and Preclinical Combination Strategies
Identification and Characterization of Compensatory Signaling Pathway Activation
Upon treatment with DS-7423, various cancer cell types activate distinct compensatory signaling pathways, depending on their genetic background and cellular context. These pathways often involve the upregulation of receptor tyrosine kinases and other intracellular signaling molecules.
Treatment with the dual PI3K/mTOR inhibitor this compound has been observed to induce the upregulation of HER2 and HER3, members of the epidermal growth factor receptor (ErbB) family, particularly in prostate cancer models. In PTEN wild-type prostate cancer cell lines, such as CWR22 and 22RV1, this compound treatment leads to a marked increase in the expression of the tyrosine kinase receptor HER2 googleapis.com. Specifically, this compound increased HER2 expression by 4.5-fold in CWR22 and 7.3-fold in 22RV1 cells googleapis.com. Conversely, in PTEN-mutant LNCaP prostate cancer cells, this compound primarily upregulates HER3 expression, with an 18-fold increase observed in PC3 cells and a 5-fold increase in LNCaP cells googleapis.com. This differential HER receptor response highlights the influence of PTEN status on adaptive resistance mechanisms googleapis.com.
Table 1: Upregulation of HER2 and HER3 Expression in Prostate Cancer Cell Lines upon this compound Treatment
| Cell Line (PTEN Status) | HER2 Upregulation (Fold Change) | HER3 Upregulation (Fold Change) |
| CWR22 (PTEN-wt) | 4.5 | 1.3 |
| 22RV1 (PTEN-wt) | 7.3 | - |
| LNCaP (PTEN-mutant) | - | 5 |
| PC3 (PTEN-wt) | 1.8 | 18 |
| Shmac5 (PTEN-wt) | 1.2 | 4.5 |
In PTEN wild-type prostate cancer cell lines (CWR22 and 22RV1), adaptive resistance to this compound is also mediated by the upregulation of Prostate-Specific Membrane Antigen (PSMA) and metabotropic glutamate (B1630785) receptor 1 (mGluR1) googleapis.com. Upon this compound treatment, PSMA expression significantly increases, with a 3.4-fold increase in CWR22 and a 5.6-fold increase in 22RV1 cells at the protein level, accompanied by elevated PSMA mRNA levels googleapis.com. A critical finding is the establishment of a positive feedback loop among PSMA, mGluR1, and HER2, where these proteins exert control over one another, enabling cells to overcome the inhibitory effects of this compound googleapis.com. Specifically, PSMA activity has been shown to enhance HER2 expression through mGluR1 signaling, contributing to this resistance mechanism googleapis.com.
In glioblastoma (GBM) cells, resistance to PI3K/mTOR inhibitors, including this compound, involves the activation of the Mitogen- and Stress-activated protein Kinase 1 (MSK1) and β-Catenin pathways. Studies have shown that this compound treatment leads to an increase in MSK1 expression. Subsequently, MSK1 phosphorylates β-catenin at Serine 552 (Ser552), which is crucial for regulating its nuclear localization and transcriptional activity. Overexpression of MSK1 confers resistance to this compound, as evidenced by an increased IC50 for this compound in these cells. Conversely, the depletion of β-catenin can reverse this resistance, resensitizing cells to this compound. This pathway promotes cell proliferation through the activation of downstream targets such as c-Myc and cyclin D1.
The efficacy of this compound is also influenced by other regulatory pathway cross-talk, notably involving the Androgen Receptor (AR) and PTEN status. As previously mentioned, PTEN status plays a significant role in determining the compensatory HER receptor response to this compound googleapis.com. In PTEN-mutant LNCaP prostate cancer cells, this compound treatment leads to the upregulation of both HER3 and the Androgen Receptor googleapis.com. Research indicates a link between HER3 and AR in LNCaP cells, suggesting that HER3 may be upstream of the transcriptional regulation of AR googleapis.com. Furthermore, preclinical studies have shown that PI3K mutations and PTEN alterations are associated with the cellular response to this compound, with preferential growth inhibition observed in cell lines harboring PI3KCA mutations and PTEN alterations. This underscores the importance of the underlying genetic landscape in predicting this compound efficacy and understanding resistance mechanisms.
Chemical Biology and Structure Activity Relationship Sar Investigations of Ds 7423 Analogues
Methodologies for Synthesis of DS-7423 and Related Research Compounds
The precise, detailed synthetic methodologies for this compound are not extensively disclosed in publicly available research. However, as a small-molecule inhibitor, its synthesis would typically involve complex organic chemistry techniques. evitachem.com The development of kinase inhibitors often employs various synthetic strategies to construct core scaffolds and introduce diverse substituents for optimizing activity and selectivity. For instance, purine (B94841) and pyrimidine (B1678525) scaffolds are common backbones for ATP-competitive kinase inhibitors. nih.govnih.gov The synthesis of such compounds generally involves multi-step organic reactions, including heterocyclic ring formation, functional group interconversions, and coupling reactions, to assemble the final molecular architecture. While specific synthetic routes for this compound are not detailed in the provided sources, the field of medicinal chemistry continuously advances methodologies for creating diverse small-molecule libraries for drug discovery.
Structure-Activity Relationship Studies for PI3K/mTOR Inhibition and Selectivity
This compound exhibits a well-defined inhibitory profile against PI3K and mTOR, demonstrating its dual activity and selectivity. It potently inhibits PI3Kα with an IC₅₀ value of 15.6 nM and mTOR with an IC₅₀ of 34.9 nM. invivochem.complos.orgmedchemexpress.com Beyond these primary targets, this compound also inhibits other class I PI3K isoforms, albeit with lower potency. Specifically, its IC₅₀ values are 1,143 nM for PI3Kβ, 249 nM for PI3Kγ, and 262 nM for PI3Kδ. invivochem.complos.orgmedchemexpress.com This indicates a preferential inhibitory effect on PI3Kα compared to other class I PI3K isoforms.
The compound's selectivity across a broader kinase panel has also been assessed. In a screen against 227 other kinases, this compound showed relevant activity (IC₅₀ < 200 nM) only against Mixed Lineage Kinase 1 (MLK1) and Never-In-Mitosis Gene A (NIMA)-related kinase 2 (NEK2), in addition to PI3K and mTOR. nih.gov This suggests a relatively high degree of selectivity for its intended targets within the broader kinome.
Table 1: Inhibitory Activity (IC₅₀) of this compound against PI3K and mTOR Isoforms
| Target | IC₅₀ (nM) |
| PI3Kα | 15.6 |
| mTOR | 34.9 |
| PI3Kγ | 249 |
| PI3Kδ | 262 |
| PI3Kβ | 1,143 |
| MLK1 | <200 |
| NEK2 | <200 |
Computational Approaches in SAR: Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA/CoMSIA)
Computational chemistry approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in modern drug discovery by establishing quantitative relationships between the physicochemical properties or theoretical molecular descriptors of compounds and their biological activities. mdpi.commdpi.com Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used 3D-QSAR methods that analyze steric and electrostatic fields, as well as hydrophobic and hydrogen bond interactions, to predict the activity of novel compounds and guide structural optimization. researchgate.netmdpi.commdpi.com
While this compound itself has been the subject of research and development as a dual PI3K/mTOR inhibitor, the provided literature does not explicitly detail specific QSAR, CoMFA, or CoMSIA studies conducted directly on this compound or its analogues. However, molecular modeling techniques, including 3D-QSAR and molecular dynamics, are increasingly prominent in the research and development of PI3K inhibitors to understand inhibitor-target interaction patterns. researchgate.net Researchers involved in studies concerning this compound have backgrounds in molecular modeling and structure-activity relationships, indicating that such computational methodologies are generally applied in the development of compounds within this class. orcid.org In the absence of specific crystal structures for certain targets, ligand-based QSAR models are particularly valuable for identifying and optimizing new inhibitors. mdpi.com
Identification of Key Pharmacophore Features and Binding Site Interactions (e.g., ATP binding cleft)
This compound is understood to exert its inhibitory effects on PI3K and mTOR by binding within the ATP binding cleft of these enzymes. nih.gov This is a common mechanism for many kinase inhibitors, as the ATP binding site is a conserved region across protein kinases. researchgate.netnih.govdiva-portal.org The binding of the adenine (B156593) ring of ATP typically occurs in a confined, largely hydrophobic pocket within this cleft. nih.gov
Development of this compound-Derived Chemical Probes for Target Validation
Chemical probes are selective small-molecule modulators of protein function that are instrumental in validating novel molecular targets for drug discovery. nih.govmdpi.com They help establish the relationship between a molecular target and the biological consequences of its modulation, clarify target-phenotype relationships, and validate a target as a suitable intervention point for disease. nih.govnih.govumich.edu A good chemical probe should possess potency and selectivity for its target and ideally be accompanied by a chemically similar, but inactive, control molecule. nih.gov
This compound is characterized as a novel and potent dual PI3K/mTOR inhibitor. probechem.com Its robust inhibitory activity and selectivity profile make it a valuable research compound for interrogating the PI3K/mTOR pathway. While the provided information does not explicitly detail the development of this compound or its direct derivatives as dedicated chemical probes in the context of designing specific tools for target validation (e.g., with affinity tags or reporter groups), its utility as a well-characterized inhibitor implicitly allows it to serve a similar purpose in research. Its use in preclinical studies to suppress PI3K/mTOR signaling and induce apoptosis in various cancer models demonstrates its capacity to functionally probe the pathway's role in disease. plos.orgnih.gov Therefore, while not explicitly termed a "chemical probe" in the provided context, this compound's properties align with the functional requirements of such tools for investigating target biology.
Methodological Advancements and Future Research Trajectories for Ds 7423 Studies
Application of Advanced In Vitro Models for Deeper Mechanistic Elucidation (e.g., 3D Cell Culture, Organoid Models)
Initial preclinical studies of DS-7423 have extensively utilized conventional two-dimensional (2D) cell culture systems, demonstrating its anti-proliferative effects and induction of apoptosis in various cancer cell lines. For instance, this compound inhibited the growth of nine OCCA cell lines with IC50 values typically below 75 nM, regardless of PIK3CA mutational status. plos.orgnih.gov Similarly, it effectively inhibited the growth of nine glioma cell lines and 22 glioma-initiating cell (GIC) lines, with mean IC50 values less than 250 nM. oncotarget.comnih.gov
While these 2D models have been instrumental in establishing the foundational activity of this compound, their limitations in replicating the complex physiological environment of tumors are well-recognized. Future research should leverage advanced in vitro models, such as three-dimensional (3D) cell cultures and organoid models, to provide a more physiologically relevant context for mechanistic studies. These models can better mimic tumor heterogeneity, cell-cell interactions, and the tumor microenvironment, potentially revealing novel insights into this compound's efficacy, resistance mechanisms, and impact on cellular signaling pathways in a more representative setting. The application of such models would allow for a deeper understanding of drug penetration, metabolism, and the dynamic interplay between cancer cells and their surrounding stroma, which are crucial for translating preclinical findings to clinical success.
Utilization of Complex In Vivo Models for Comprehensive Pathway Validation (e.g., Patient-Derived Xenografts, Genetically Engineered Mouse Models)
Comprehensive validation of this compound's anti-tumor activity and pathway modulation has been demonstrated through various in vivo xenograft models. In mouse xenograft models of OCCA, oral administration of this compound significantly suppressed tumor growth in a dose-dependent manner. plos.orgnih.gov For glioblastoma, this compound showed efficacy and survival benefits in U87 and GSC11 orthotopic mouse xenograft models, indicating its ability to cross the blood-brain barrier and suppress PI3K pathway biomarkers in the brain. oncotarget.comnih.govoncotarget.com Furthermore, in prostate cancer models, CWR22 xenografts treated with this compound demonstrated reduced tumor growth, particularly when combined with inhibitors targeting resistance pathways. aacrjournals.org
To further advance the understanding and validation of this compound, the utilization of more complex in vivo models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), is crucial. PDX models, derived directly from patient tumors, retain the heterogeneity and molecular characteristics of the original tumor, offering a highly relevant platform for evaluating drug response and identifying patient-specific biomarkers. GEMMs, on the other hand, allow for the study of this compound in a genetically defined context, enabling the precise investigation of its effects on specific oncogenic drivers and tumor suppressor pathways. These models provide a robust framework for comprehensive pathway validation, including the assessment of long-term treatment effects, the emergence of resistance, and the potential for combination therapies.
Identification and Validation of Preclinical Biomarkers for Response and Resistance to this compound
Several preclinical biomarkers for response and resistance to this compound have been identified. In ovarian clear cell adenocarcinoma, the mutational status of TP53 emerged as a significant predictor of apoptosis induction, with this compound inducing apoptosis more effectively in cell lines without TP53 mutations. plos.orgnih.govtargetmol.com This suggests that TP53 wild-type status could serve as a positive predictive biomarker for this compound-mediated apoptosis. Mechanistically, this compound led to decreased phosphorylation of MDM2 and increased phosphorylation of TP53 at Ser46, along with the induction of TP53-dependent apoptotic genes like p53AIP1 and PUMA in TP53 wild-type OCCA cells. plos.orgnih.govinvivochem.comtargetmol.commedchemexpress.comglpbio.com
Furthermore, this compound consistently suppressed the phosphorylation of key PI3K/mTOR pathway components such as AKT (at Thr308 and Ser473) and S6 (at Ser235/236 and Ser240/244) in various cancer cell lines and xenografts, indicating its on-target activity. plos.orgnih.govnih.govoncotarget.com In glioblastoma, PI3K mutations and PTEN alterations were associated with a preferential cellular response to this compound, suggesting these genomic features as potential biomarkers for sensitivity. oncotarget.comnih.govnih.gov
Conversely, mechanisms of resistance have also been explored. In PTEN wild-type prostate cancer models, treatment with this compound led to the upregulation of prostate-specific membrane antigen (PSMA), metabotropic glutamate (B1630785) receptor 1 (mGluR1), and human epidermal growth factor receptor 2 (HER2). aacrjournals.orgresearchgate.netnih.govnih.gov These proteins were found to exert control over one another in a positive feedback loop, allowing cells to overcome this compound treatment. This highlights the importance of identifying and validating these feedback mechanisms as preclinical biomarkers for resistance, potentially guiding the development of rational combination therapies.
Table 1: Key Preclinical Biomarkers and Associated Findings for this compound
| Biomarker/Pathway | Associated Finding (Response/Resistance) | Cancer Type | Reference |
| TP53 Mutational Status | More effective apoptosis induction in TP53 wild-type cells (Response) | Ovarian Clear Cell Adenocarcinoma | plos.orgnih.govtargetmol.com |
| p-AKT (Thr308, Ser473) | Suppression of phosphorylation (On-target activity/Response) | OCCA, Glioblastoma | plos.orgnih.govnih.govoncotarget.com |
| p-S6 (Ser235/236, Ser240/244) | Suppression of phosphorylation (On-target activity/Response) | OCCA, Glioblastoma | plos.orgnih.govnih.govoncotarget.com |
| PI3K Mutations / PTEN Alterations | Preferential inhibition of cell growth (Response) | Glioblastoma | oncotarget.comnih.govnih.gov |
| PSMA Upregulation | Feedback mechanism for resistance | PTEN wild-type Prostate Cancer | aacrjournals.orgresearchgate.netnih.govnih.gov |
| mGluR1 Upregulation | Feedback mechanism for resistance | PTEN wild-type Prostate Cancer | aacrjournals.orgresearchgate.netnih.govnih.gov |
| HER2 Upregulation | Feedback mechanism for resistance | PTEN wild-type Prostate Cancer | aacrjournals.orgresearchgate.netnih.govnih.gov |
Exploration of Unconventional Mechanistic Aspects of this compound Action Beyond Primary Targets
While this compound is primarily characterized as a dual PI3K/mTOR inhibitor, with potent activity against PI3Kα (IC50 = 15.6 nM) and mTOR (IC50 = 34.9 nM), and inhibitory effects on other class I PI3K isoforms (PI3Kβ = 1,143 nM; PI3Kγ = 249 nM; PI3Kδ = 262 nM), research has also touched upon less conventional mechanistic aspects. plos.orgnih.govinvivochem.comtargetmol.commedchemexpress.comglpbio.com
Another important mechanistic aspect beyond direct PI3K/mTOR inhibition is its ability to induce TP53-dependent apoptosis, particularly in TP53 wild-type ovarian clear cell adenocarcinoma cells. This compound's capacity to increase the phosphorylation of TP53 at Ser46 and induce pro-apoptotic genes like p53AIP1 and PUMA suggests a broader impact on cellular stress response and cell fate decisions, independent of its primary kinase inhibition, but rather through modulation of upstream regulators of TP53. plos.orgnih.govnih.gov
The observed feedback upregulation of HER2, PSMA, and mGluR1 in PTEN wild-type prostate cancer cells upon this compound treatment represents a crucial unconventional mechanistic insight. This feedback loop indicates that cancer cells can adapt and activate alternative oncogenic pathways to overcome the primary PI3K/mTOR blockade. aacrjournals.orgnih.gov Understanding and targeting these compensatory mechanisms are vital for developing more effective combination strategies and preventing drug resistance.
Table 2: this compound Kinase Inhibition Profile
Potential for this compound as a Research Tool in Non-Oncological Disease Mechanisms (if supported by future research)
Currently, the vast majority of research on this compound has focused exclusively on its anti-tumor potential and its role as a PI3K/mTOR inhibitor in various cancer types. The available literature does not directly support its application or investigation as a research tool in non-oncological disease mechanisms. plos.orgnih.govnih.govinvivochem.comoncotarget.comnih.govoncotarget.comaacrjournals.orgtargetmol.comglpbio.comnih.govnih.govascopubs.orgfrontiersin.orgresearchgate.netdaiichisankyo.com
However, given that the PI3K/mTOR signaling pathway plays a fundamental role in numerous cellular processes, including cell growth, proliferation, survival, metabolism, and immunity, its dysregulation is implicated in a wide array of non-oncological diseases. These include metabolic disorders (e.g., type 2 diabetes, obesity), neurological conditions (e.g., neurodegenerative diseases), cardiovascular diseases, and inflammatory and autoimmune disorders. If future research were to uncover specific roles of PI3K/mTOR pathway dysregulation in the pathogenesis of these non-oncological conditions, this compound, as a potent and well-characterized dual inhibitor, could potentially be explored as a valuable research tool to probe the mechanistic involvement of this pathway in such contexts. This would require dedicated studies to investigate its effects in relevant non-oncological in vitro and in vivo models.
Q & A
Q. How does DS-7423 induce TP53-dependent apoptosis in ovarian clear cell adenocarcinoma, and what experimental approaches validate this mechanism?
- Methodological Answer : Use Western blotting to assess phosphorylation changes in TP53 (Ser46/Ser15) and MDM2 (Ser166) at varying concentrations (e.g., 0.1–10 μM) . Pair this with qPCR to quantify pro-apoptotic gene expression (e.g., p53AIP1, PUMA) (Figure B) . Validate apoptosis via flow cytometry (Annexin V/PI staining) and correlate results with dose-dependent reductions in cell viability (Figure D, F) .
Q. What are the foundational steps to formulate a research question for studying this compound’s dual PI3K/mTOR inhibition?
- Methodological Answer : Apply the PICOT framework (Population: cancer cell lines; Intervention: this compound; Comparison: untreated controls; Outcome: apoptotic markers; Time: 24–72 hrs) to define scope . Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) by referencing prior studies on PI3K/mTOR inhibitors .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s concentration-dependent effects on cell migration vs. invasion?
- Methodological Answer : Conduct separate assays for migration (scratch/wound healing) and invasion (Matrigel-coated transwells) under identical conditions (Figures G, H) . Use time-lapse microscopy to track dynamic behavior and statistical tools (e.g., ANOVA with post-hoc tests) to distinguish mechanisms. Consider cross-talk between pathways (e.g., EMT regulation) and validate via siRNA knockdown of downstream targets .
Q. What experimental design optimizes dose-response studies for this compound to assess proliferation and apoptosis simultaneously?
- Methodological Answer : Use a split-well design with triplicate technical replicates. Test a logarithmic concentration range (0.01–50 μM) over 48–72 hrs. Measure proliferation via MTT assay (Figure E) and apoptosis via caspase-3/7 activity. Apply the Hill equation to model dose-response curves and calculate IC50 values. Include positive controls (e.g., LY294002 for PI3K inhibition) .
Q. How should gene expression data (e.g., p21, GADD45) from this compound-treated cells be statistically analyzed to ensure robustness?
- Methodological Answer : Normalize qPCR data to housekeeping genes (e.g., GAPDH) and use the 2−ΔΔCt method for fold-change calculations. Perform Benjamini-Hochberg correction for multiple comparisons. Cross-validate with RNA-seq or Nanostring panels to reduce false positives (Figure B) .
Q. What strategies mitigate bias when interpreting this compound’s effects on cell differentiation vs. adhesion?
- Methodological Answer : Employ blinded scoring for differentiation markers (e.g., ALP staining) and adhesion assays (Figure I, J) . Use automated image analysis tools (e.g., ImageJ plugins) to minimize observer bias. Replicate experiments across independent cell lines (e.g., ES-2 vs. OVISE) to confirm generalizability .
Methodological Frameworks
Q. How to structure a research proposal investigating this compound’s synergy with other anticancer agents?
- Methodological Answer : Design a fractional inhibitory concentration (FIC) matrix to test combinations (e.g., this compound + cisplatin). Use the Chou-Talalay method to calculate synergy scores (Combination Index <1). Include pharmacokinetic profiling (e.g., LC-MS/MS) to assess drug interactions .
Q. What ethical and practical considerations apply when using primary patient-derived cells in this compound studies?
- Methodological Answer : Obtain IRB approval and informed consent. Use cryopreserved samples to ensure batch consistency. Validate purity via flow cytometry (CD44+/CD133+ for cancer stem cells) and exclude samples with <90% viability. Reference guidelines from for participant selection .
Data Interpretation & Reporting
Q. How to address variability in this compound’s effects across cell lines with differing TP53 status?
- Methodological Answer : Stratify analysis by TP53 mutation status (wild-type vs. mutant). Use CRISPR-edited isogenic cell lines to isolate TP53-specific effects. Report discrepancies in apoptotic thresholds (e.g., wild-type cells require lower this compound concentrations) with 95% confidence intervals .
Q. What peer-review criteria should this compound manuscripts prioritize to enhance reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
